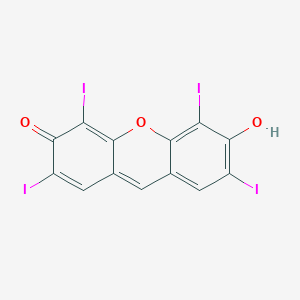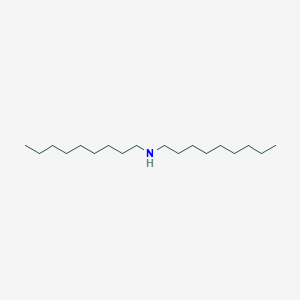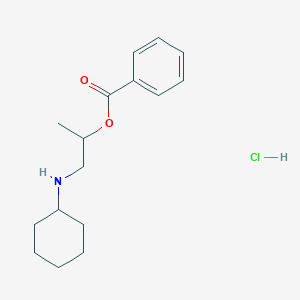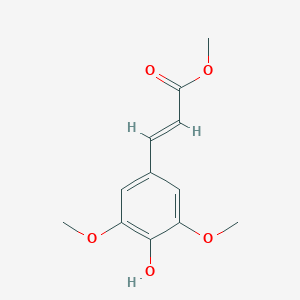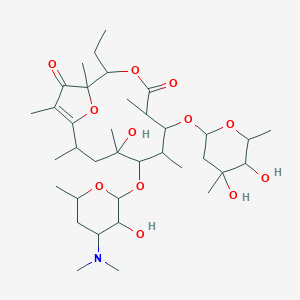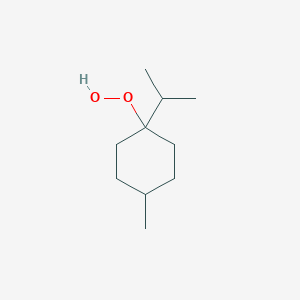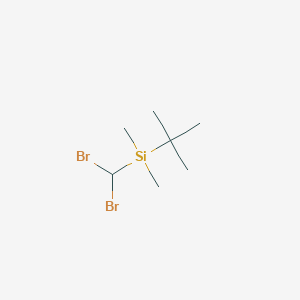![molecular formula C21H30N2O4S2 B126944 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane CAS No. 155622-18-7](/img/structure/B126944.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane, commonly known as amantadine, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the 1960s and is primarily used as an antiviral drug for the treatment of influenza A virus. However, recent studies have revealed that amantadine has numerous other applications in scientific research.
作用機序
The exact mechanism of action of amantadine is not fully understood, but it is believed to involve the inhibition of the M2 ion channel of the influenza A virus. This prevents the virus from replicating and spreading within the host. Additionally, amantadine has been shown to block NMDA receptors in the brain, leading to its neuroprotective effects.
生化学的および生理学的効果
Amantadine has several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to its potential as a treatment for Parkinson's disease. It also has anticholinergic effects, which may contribute to its anticonvulsant properties. Additionally, amantadine has been shown to increase the release of norepinephrine and serotonin, which may contribute to its potential as an antidepressant and anxiolytic.
実験室実験の利点と制限
One advantage of using amantadine in lab experiments is its well-established safety profile. It has been used clinically for decades and is generally well-tolerated. Additionally, amantadine is readily available and relatively inexpensive. However, one limitation is its narrow therapeutic window, which may make it difficult to achieve therapeutic concentrations in vitro.
将来の方向性
There are numerous potential future directions for research on amantadine. One area of interest is its potential as a treatment for neurodegenerative diseases other than Parkinson's disease, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of amantadine and its potential as an antidepressant and anxiolytic. Finally, there is potential for the development of new derivatives of amantadine with improved efficacy and safety profiles.
合成法
Amantadine can be synthesized via several methods, including the catalytic hydrogenation of 1-aminoadamantane-3,5-dimethylketone, the reaction of 1-adamantanecarboxylic acid with hydroxylamine, and the reaction of 1-adamantanamine with chloroacetonitrile. The most commonly used method involves the reaction of 1-adamantanamine with 2-bromo-4,5-dimethylphenol, followed by the addition of sodium sulfite and formaldehyde to form the final product.
科学的研究の応用
Amantadine has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects on dopaminergic neurons, making it a potential therapeutic agent for Parkinson's disease. Additionally, amantadine has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. It has also been studied for its potential as an antidepressant and anxiolytic.
特性
CAS番号 |
155622-18-7 |
|---|---|
製品名 |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane |
分子式 |
C21H30N2O4S2 |
分子量 |
438.6 g/mol |
IUPAC名 |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane |
InChI |
InChI=1S/C21H30N2O4S2/c1-13-3-17(18(24)4-14(13)2)21-8-15-5-16(9-21)7-20(6-15,11-21)12-23-19(22)10-28-29(25,26)27/h3-4,15-16,24H,5-12H2,1-2H3,(H2,22,23)(H,25,26,27) |
InChIキー |
NJJZPQUQPLSVJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)O)C23CC4CC(C2)CC(C4)(C3)CN=C(CSS(=O)(=O)O)N |
正規SMILES |
CC1=CC(=C(C=C1C)O)C23CC4CC(C2)CC(C4)(C3)CN=C(CSS(=O)(=O)O)N |
同義語 |
Thiosulfuric acid, S-(2-(((3-(4,5-dimethyl-2-hydroxyphenyl)tricyclo(3. 3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



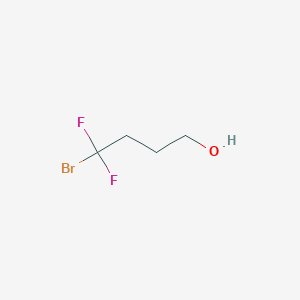
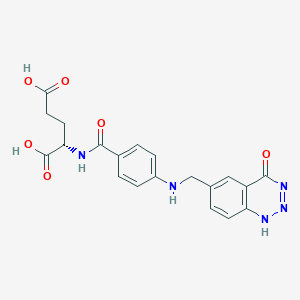
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
